molecular formula C15H21N3O4 B3265725 4,4'-((3-nitrophenyl)Methylene)diMorpholine CAS No. 40891-03-0

4,4'-((3-nitrophenyl)Methylene)diMorpholine

Cat. No.: B3265725
CAS No.: 40891-03-0
M. Wt: 307.34 g/mol
InChI Key: OKDOZIOORNWBOI-UHFFFAOYSA-N
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Description

4,4’-((3-nitrophenyl)Methylene)diMorpholine is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . It is a heterocyclic compound that contains both morpholine and nitrophenyl groups. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((3-nitrophenyl)Methylene)diMorpholine typically involves the reaction of 3-nitrobenzaldehyde with morpholine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the nitrophenyl and morpholine groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4’-((3-nitrophenyl)Methylene)diMorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-((3-nitrophenyl)Methylene)diMorpholine is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-((3-nitrophenyl)Methylene)diMorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the morpholine moiety can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-((3-chlorophenyl)Methylene)diMorpholine
  • 4,4’-((3-methylphenyl)Methylene)diMorpholine
  • 4,4’-((3-hydroxyphenyl)Methylene)diMorpholine

Uniqueness

4,4’-((3-nitrophenyl)Methylene)diMorpholine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo specific reactions, such as reduction to an amino group, which can be further functionalized for various applications .

Properties

IUPAC Name

4-[morpholin-4-yl-(3-nitrophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c19-18(20)14-3-1-2-13(12-14)15(16-4-8-21-9-5-16)17-6-10-22-11-7-17/h1-3,12,15H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDOZIOORNWBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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